Chromium(III) fluoride

Description

Contextualizing Chromium(III) Chemistry

Chromium is a transition metal that exhibits a range of oxidation states, with the +3 state being the most stable and extensively studied in academic research. dcceew.gov.au The chemistry of chromium(III) is characterized by its d³ electron configuration, which leads to the formation of kinetically inert and often octahedral complexes. wikipedia.orgdocbrown.info This stability makes chromium(III) compounds, such as chromium(III) chloride and chromium(III) nitrate, valuable subjects for investigating coordination chemistry, including ligand substitution and complex formation. docbrown.infonoahchemicals.comgeeksforgeeks.org

In its trivalent state, chromium forms a diverse array of compounds with various ligands, influencing the resulting complex's properties and applications. dcceew.gov.au These compounds are utilized in numerous fields, from catalysis in organic synthesis to materials science for developing corrosion-resistant coatings. dcceew.gov.aunoahchemicals.com The study of chromium(III) chemistry provides fundamental insights into the behavior of transition metal ions and their interactions, forming a basis for the development of new materials and chemical processes. docbrown.infonoahchemicals.com

Significance of Fluorine in Chromium(III) Coordination Chemistry

The fluoride (B91410) ion, being the most electronegative element, plays a unique and significant role in the coordination chemistry of chromium(III). As a "hard" ligand, fluoride forms strong bonds with "hard" metal ions like Cr(III). nih.gov This interaction leads to the formation of robust and stable chromium(III) fluoride complexes. nih.gov The small size and high charge density of the fluoride ion influence the structural and electronic properties of the resulting coordination compounds. nih.gov

In academic research, the study of this compound complexes has provided valuable insights into magneto-structural correlations and the development of new materials with specific magnetic and optical properties. acs.orgnih.govrsc.org For instance, fluoride-bridged chromium(III) complexes have been investigated for their potential in magnetic refrigeration. rsc.org The kinetic robustness of Cr(III)-F bonds allows for the use of this compound complexes as building blocks in the synthesis of more complex polynuclear and polymeric structures. nih.gov This controlled and predictable reactivity is a key reason for the continued interest in this compound within the scientific community. nih.gov Research has also explored the use of Cr(III)-doped fluoride compounds as phosphors for applications in light-emitting diodes (LEDs). acs.orgnih.gov

Interactive Data Table: Properties of this compound Forms

| Property | Anhydrous this compound | Hydrated this compound |

| Chemical Formula | CrF₃ wikipedia.org | [Cr(H₂O)₆]F₃ (violet), [Cr(H₂O)₆]F₃·3H₂O (green) wikipedia.org |

| Molar Mass | 108.99 g/mol vulcanchem.com | 163.037 g/mol (trihydrate), 181.05 g/mol (tetrahydrate) wikipedia.org |

| Appearance | Green crystalline solid wikipedia.org | Violet or green crystalline solid wikipedia.orgvulcanchem.com |

| Crystal Structure | Rhombohedral wikipedia.org | Varies with hydration vulcanchem.com |

| Melting Point | >1000°C (sublimes at 1100-1200°C) wikipedia.orgvulcanchem.com | Not specifically reported vulcanchem.com |

| Solubility in Water | Insoluble wikipedia.org | Sparingly soluble (trihydrate) wikipedia.org |

| Density | 3.8 g/cm³ wikipedia.org | 2.2 g/cm³ (trihydrate) wikipedia.org |

Properties

CAS No. |

7788-97-8 |

|---|---|

Molecular Formula |

CrF3 |

Molecular Weight |

108.991 g/mol |

IUPAC Name |

chromium(3+);trifluoride |

InChI |

InChI=1S/Cr.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

FTBATIJJKIIOTP-UHFFFAOYSA-K |

SMILES |

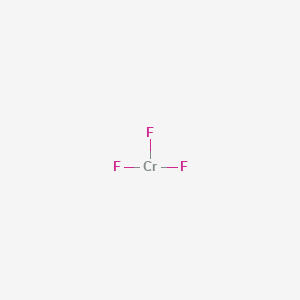

F[Cr](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Cr+3] |

Other CAS No. |

7788-97-8 |

physical_description |

Chromic fluoride, solid is a green crystalline solid. It is soluble in water. It is corrosive to tissue. Chromic fluoride solution is a green crystalline solid dissolved in water. It is corrosive to metals and tissue. |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Chromium Iii Fluoride

Traditional Inorganic Synthesis Routes

Traditional methods for synthesizing Chromium(III) fluoride (B91410) often involve straightforward reactions between common chromium compounds and a fluorine source. These routes are well-established for producing both hydrated and anhydrous forms of the compound.

One of the primary methods for producing hydrated Chromium(III) fluoride involves the reaction of Chromium(III) oxide (Cr₂O₃) with aqueous hydrofluoric acid (HF). wikipedia.orgchemicalbook.com This process typically yields green crystals of a hydrated salt, with an approximate composition of CrF₃·3.5H₂O. chemicalbook.com The reaction proceeds by dissolving chromium(III) oxide hydrate (B1144303) in hot aqueous hydrofluoric acid, from which the green hydrated salt crystallizes. chemicalbook.com The resulting product contains about 30% chromium. chemicalbook.com

The chemical equation for the formation of the hexaaqua complex is: Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃ wikipedia.org

| Reactants | Product | Key Condition |

| Chromium(III) oxide (Cr₂O₃) | Hydrated this compound ([Cr(H₂O)₆]F₃) | Hot aqueous hydrofluoric acid |

| Hydrofluoric acid (HF) |

To obtain the anhydrous form of this compound, a common method is the reaction between anhydrous chromic chloride (Chromium(III) chloride, CrCl₃) and hydrogen fluoride (HF) gas. wikipedia.orgchemicalbook.comwikiwand.com This reaction is typically carried out by heating the chromium trichloride (B1173362) in a stream of hydrogen fluoride. chemicalbook.com The process effectively substitutes the chloride ligands with fluoride ligands, producing anhydrous CrF₃ and hydrogen chloride (HCl) as a byproduct. wikipedia.orgwikiwand.com

The general reaction is: CrCl₃ + 3 HF → CrF₃ + 3 HCl wikipedia.orgwikiwand.com

| Reactants | Product | Key Feature |

| Chromic chloride (CrCl₃) | Anhydrous this compound (CrF₃) | Produces the water-free form of the compound. |

| Hydrogen fluoride (HF) | Hydrogen chloride (HCl) |

Another established method for synthesizing anhydrous this compound is through the thermal decomposition of ammonium (B1175870) hexafluorochromate(III), [NH₄]₃[CrF₆]. wikipedia.orgwikiwand.comhandwiki.org When heated, this complex salt breaks down to yield solid CrF₃, while ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) are released as gaseous byproducts. wikipedia.orghandwiki.org This decomposition pathway is a common strategy for producing high-purity anhydrous metal fluorides, as seen in the analogous production of aluminum fluoride from ammonium hexafluoroaluminate. ysxbcn.comresearchgate.net

The decomposition reaction is as follows: [NH₄]₃[CrF₆] → CrF₃ + 3 NH₃ + 3 HF wikipedia.orghandwiki.org

| Precursor | Products | Reaction Type |

| Ammonium hexafluorochromate(III) ([NH₄]₃[CrF₆]) | This compound (CrF₃) | Thermal Decomposition |

| Ammonia (NH₃) | ||

| Hydrogen fluoride (HF) |

Advanced synthetic techniques have been developed to create complex, ring-shaped molecular structures, known as metallacrowns, using hydrated this compound as a starting material. These syntheses involve reacting chromium trifluoride hydrate with other metal compounds, such as a zinc source (e.g., 2ZnCO₃·3Zn(OH)₂), and pivalic acid at elevated temperatures (140–160 °C). nih.gov The reaction is templated by the presence of a protonated amine or imidazole, which occupies the cavity of the resulting ring and balances the charge. nih.gov This method can produce heterometallic rings, such as an oval-shaped 10-membered ring, [Cy₂NHMe][Cr₉ZnF₁₂ (O₂CᵗBu)₁₈], and a 14-metal ring with an hourglass shape, [CyNH₂ᵗBu]₂[Cr₁₂Zn₂F₁₆(O₂CᵗBu)₂₆]. nih.gov

| Reactants | Template | Product Example |

| Chromium trifluoride hydrate | N-methyldicyclohexylamine | {Cr₉Zn} heterometallic ring nih.gov |

| 2ZnCO₃·3Zn(OH)₂ | N-tert-butylcyclohexylamine | {Cr₁₂Zn₂} heterometallic ring nih.gov |

| Pivalic acid |

Preparation of High Surface Area this compound (HS-CrF₃)

For catalytic applications, the surface area of this compound is a critical property. Advanced methods have been developed to produce a high surface area, amorphous form of the material (HS-CrF₃).

An effective method for producing HS-CrF₃ involves the reaction of hydrated hydrazinium (B103819) fluorochromate(III), [N₂H₆][CrF₅]·H₂O, with fluorine gas (F₂) in an anhydrous hydrogen fluoride (aHF) medium at room temperature. researchgate.net This process yields an amorphous CrF₃-based material with an exceptionally high specific surface area, ranging from 180 to 420 m²g⁻¹. researchgate.net

The reaction proceeds in a stepwise manner:

Oxidative Decomposition : The fluorine gas first causes the oxidative decomposition of the hydrazinium ([N₂H₆]²⁺) cation part of the precursor. This initial step forms a CrF₃ intermediate that has a low surface area. researchgate.net

Oxidation and Volatilization : In a subsequent step, a portion of the Cr³⁺ is oxidized to a higher oxidation state (Cr>³⁺). In the presence of residual water species, this leads to the formation of Cr>³⁺ fluoride oxides. researchgate.net The key to generating high surface area is the formation of volatile chromium compounds, primarily chromyl fluoride (CrO₂F₂). researchgate.net

Pore Generation : As these volatile components are removed from the final product, the oxygen content is reduced, and microporosity is generated, resulting in the material's high surface area. researchgate.net

The final HS-CrF₃ material is completely amorphous, with a bulk composition close to stoichiometric CrF₃. researchgate.net

| Precursor | Reagents | Key Intermediate | Final Product |

| Hydrated hydrazinium fluorochromate(III) ([N₂H₆][CrF₅]·H₂O) | Fluorine (F₂) | Volatile chromyl fluoride (CrO₂F₂) researchgate.net | High Surface Area this compound (HS-CrF₃) |

| Anhydrous hydrogen fluoride (aHF) | (180–420 m²g⁻¹) researchgate.net |

Mechanistic Insights into Microporosity Generation and Oxygen Content Reduction in HS-CrF3 Formation

The synthesis of high surface area this compound (HS-CrF3) involves a complex reaction pathway that generates significant microporosity and effectively reduces oxygen content. The process typically begins with a precursor such as hydrated hydrazinium fluorochromate(III), [N₂H₆][CrF₅]·H₂O, which is reacted with fluorine (F₂) in an anhydrous hydrogen fluoride (aHF) medium at room temperature. ntu.edu.tw

The initial step involves the oxidative decomposition of the hydrazinium cation ([N₂H₆]²⁺) by fluorine gas, which results in an intermediate this compound with a low surface area. Subsequently, a partial oxidation of Cr³⁺ to higher oxidation states (Cr>³⁺) occurs. In the presence of residual water or hydronium ions ([H₃O]⁺), these higher-valent chromium species form fluoride oxides. ntu.edu.tw

Another approach to generating porosity involves the use of a sacrificial template. In one method, a siliceous material is introduced into the precursor of the chromium fluoride catalyst. Subsequent treatment with anhydrous hydrogen fluoride (HF) leads to the reaction of the silica (B1680970) template to form volatile silicon tetrafluoride (SiF₄). The escape of this gaseous product from the solid matrix creates pores, resulting in a chromium fluoride catalyst with a significantly increased surface area and pore volume. researchgate.net

Key Steps in HS-CrF₃ Formation and Microporosity Generation

| Step | Description | Outcome |

|---|---|---|

| 1. Oxidative Decomposition | The cationic part of the precursor (e.g., [N₂H₆]²⁺) is decomposed by fluorine gas. | Formation of a low surface area CrF₃ intermediate. ntu.edu.tw |

| 2. Partial Oxidation | A portion of Cr³⁺ is oxidized to Cr>³⁺. | Formation of higher-valent chromium species. ntu.edu.tw |

| 3. Oxyfluoride Formation | In the presence of residual water, Cr>³⁺ species form fluoride oxides. | Incorporation of oxygen into the chromium fluoride matrix. ntu.edu.tw |

| 4. Volatilization | Formation of volatile chromium compounds, mainly CrO₂F₂. | Gaseous chromium oxyfluoride species are generated. ntu.edu.tw |

| 5. Removal and Pore Generation | The volatile compounds are removed from the solid. | Generation of microporosity and reduction of oxygen content. ntu.edu.tw |

Novel Synthetic Approaches for this compound-containing Materials

One-Pot Synthesis of Cr(III)-incorporated Zr(IV) Bimetallic Oxide

The development of bimetallic oxide materials incorporating chromium(III) has been an area of active research, with various synthetic strategies being explored to achieve desired material properties. While direct one-pot synthesis of Cr(III)-incorporated Zr(IV) bimetallic fluorides is a specialized area, related methodologies for oxide systems provide a foundation for such advanced materials.

One-pot mechanochemical synthesis has been successfully employed for the preparation of supported bimetallic catalysts. This solvent-free method involves the high-energy ball milling of metal and oxide support precursors. For instance, yttria-stabilized zirconia has been synthesized mechanochemically in a one-pot reaction involving pure monoclinic ZrO₂ and Y₂O₃ in the presence of the metals to be supported. researchgate.net This approach demonstrates the feasibility of creating complex mixed-oxide supports in a single step.

Another relevant approach is the use of single-source precursors for the synthesis of bimetallic oxides. Bimetallic metal-zirconium alkoxides have been synthesized and used as precursors for the deposition of materials such as Li₂ZrO₃ or mixtures of metal oxides like CuO and ZrO₂. mtroyal.caresearchgate.net The thermal decomposition of these single-source precursors allows for the formation of intimately mixed bimetallic oxides, and can even stabilize thermodynamically unstable phases of zirconia through metal doping. mtroyal.caresearchgate.net

Solid-state reactions represent a straightforward method for preparing chromium-doped oxide materials. For example, Zr/CrO₂ nanocomposites have been synthesized by mixing zirconium metal powder and chromium(IV) oxide powder in defined molar ratios, followed by calcination. ntu.edu.twacs.org This method, while not strictly a "one-pot" solution-phase synthesis, offers a simple route to bimetallic oxide materials. Similarly, an impregnation method has been used to synthesize Cr, SO₄²⁻ co-doped ZrO₂ photocatalysts, where a zirconium-based precursor is impregnated with a chromium-containing solution followed by calcination. mdpi.com

These methodologies, while primarily focused on oxide systems, lay the groundwork for the development of one-pot syntheses for more complex fluoride-containing bimetallic materials.

Comparison of Synthetic Methods for Cr-Doped Zirconia Materials

| Synthetic Method | Precursors | Key Process | Advantages |

|---|---|---|---|

| Mechanochemical Synthesis | Metal oxides (e.g., ZrO₂, Y₂O₃), Metal powders | High-energy ball milling | One-pot, solvent-free researchgate.net |

| Single-Source Precursors | Bimetallic metal-zirconium alkoxides | Thermal decomposition | Intimate mixing of metals, phase stabilization mtroyal.caresearchgate.net |

| Solid-State Reaction | Metal powders, Metal oxides (e.g., Zr, CrO₂) | Mixing and calcination | Simple, environmentally friendly ntu.edu.twacs.org |

| Impregnation | Zirconium-based precursor, Chromium salt solution | Impregnation followed by calcination | Straightforward doping method mdpi.com |

Formation of Chromium Fluorides during Reactive Magnetron Sputtering in Carbon-Chromium Plasmas with CF₄ Atmosphere

Reactive magnetron sputtering is a versatile physical vapor deposition technique used to synthesize a variety of thin films. In the context of chromium-containing materials, this method has been employed to form chromium fluorides within a carbon-based matrix. This process typically involves the sputtering of chromium and graphite (B72142) targets in a reactive atmosphere of argon (Ar) and carbon tetrafluoride (CF₄). ntu.edu.twresearchgate.net

Research has shown that during the reactive magnetron sputtering of nanocomposite carbon-based nc-CrC/a-C thin films, the introduction of CF₄ into the plasma has a significant effect on the chemical composition of the deposited coating. XPS analysis of the resulting films reveals that the fluorine from the CF₄ plasma does not primarily bond with the carbon to form a fluorinated carbon matrix. Instead, the fluorine atoms preferentially react with the chromium atoms. ntu.edu.twresearchgate.net

This preferential bonding leads to the formation of chromium fluorides with various stoichiometries at the expense of chromium carbides. The presence of fluorine in the process atmosphere effectively blocks the formation of chromium carbide phases. This phenomenon is attributed to the higher affinity of the transition metal (chromium) for fluorine radicals within the mixed Cr-C-F plasma compared to the affinity of carbon for fluorine. ntu.edu.tw

The formation of these chromium fluoride phases within the coating has a notable impact on the material's mechanical and tribological properties. For instance, an increase in the chromium fluoride content has been observed to lead to a higher coefficient of friction compared to the original nc-CrC/a-C coatings. ntu.edu.tw This novel mechanism of chromium fluoride formation during reactive magnetron sputtering opens up possibilities for tailoring the properties of such coatings and for potential applications in areas such as gettering fluorine radicals from industrial exhaust gases. ntu.edu.tw

Deposition Parameters for Reactive Magnetron Sputtering

| Parameter | Description |

|---|---|

| Targets | One pure chromium (99.95%) target and three sintered graphite (99.99%) targets. ntu.edu.twresearchgate.net |

| Substrate | Steel and silicon samples placed on a rotating holder. researchgate.net |

| Initial Vacuum | Pumped down to approximately 1.5 x 10⁻³ Pa. ntu.edu.twresearchgate.net |

| Ion Cleaning | Performed in an argon glow discharge prior to deposition. ntu.edu.twresearchgate.net |

| Reactive Atmosphere | A mixture of Argon (Ar) and Carbon Tetrafluoride (CF₄). ntu.edu.twresearchgate.net |

Wet-Chemical Procedures for Synthesis of Chromium(III)-Doped Fluoride Phosphors (e.g., K₃AlF₆, K₃GaF₆)

Wet-chemical methods, such as co-precipitation and hydrothermal synthesis, are widely utilized for the preparation of chromium(III)-doped fluoride phosphors, including K₃AlF₆:Cr³⁺ and K₃GaF₆:Cr³⁺. These materials are of interest for their near-infrared (NIR) luminescence properties, making them suitable for applications in phosphor-converted LEDs. ntu.edu.twresearchgate.net

A common wet-chemical approach is the co-precipitation method, which is amenable to large-scale production. ntu.edu.tw For the synthesis of K₃Ga₁-yF₆:yCr³⁺, stoichiometric amounts of Ga(NO₃)₃·H₂O and Cr(NO₃)₃·9H₂O are dissolved in water, often under an ice bath to control the reaction kinetics. A solution of KF is then added to the mixture. The precipitate forms after a period of stirring and is then aged, washed (typically with ethanol), and dried at a relatively low temperature (e.g., 65 °C). A similar procedure is used for the synthesis of K₃Al₁-xF₆:xCr³⁺, using Al(NO₃)₃·9H₂O as the aluminum source. ntu.edu.twacs.org

Hydrothermal synthesis is another effective wet-chemical technique for producing these phosphors. This method can offer better control over particle morphology and crystallinity. researchgate.netmdpi.com In a typical hydrothermal synthesis of K₃GaF₆, KHF₂ is dissolved in deionized water, followed by the gradual addition of a Ga(NO₃)₃ solution. The resulting mixture is then sealed in a high-pressure reactor and heated to a specific temperature (e.g., 180-200 °C) for a set duration. After cooling, the product is collected, washed, and dried. mdpi.com This method has been shown to facilitate phase transformations and produce uniform octahedral particles, which can enhance the luminescent properties of the material. mdpi.com

These wet-chemical procedures provide versatile and scalable routes to high-purity, crystalline chromium(III)-doped fluoride phosphors with tailored properties for various optical applications.

Typical Wet-Chemical Synthesis Parameters for K₃AlF₆:Cr³⁺ and K₃GaF₆:Cr³⁺

| Parameter | Co-precipitation Method | Hydrothermal Method |

|---|---|---|

| Precursors | Al(NO₃)₃·9H₂O or Ga(NO₃)₃·H₂O, Cr(NO₃)₃·9H₂O, KF ntu.edu.twacs.org | KHF₂, Ga(NO₃)₃ solution mdpi.com |

| Solvent | Water ntu.edu.tw | Deionized water mdpi.com |

| Temperature | Room temperature (ice bath may be used) ntu.edu.tw | 180-200 °C mdpi.com |

| Reaction Time | Stirring for ~30 min, aging for ~2 h ntu.edu.twacs.org | Several hours (e.g., 10 h) mdpi.com |

| Post-synthesis Treatment | Washing with ethanol, drying at ~65 °C ntu.edu.twacs.org | Washing with deionized water, centrifugation, and drying mdpi.com |

Advanced Structural Characterization of Chromium Iii Fluoride and Its Complexes

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional structure of Chromium(III) fluoride (B91410) and its derivatives at an atomic level.

Single-crystal X-ray diffraction (SCXRD) provides precise data on bond lengths, bond angles, and unit cell dimensions. Anhydrous Chromium(III) fluoride (CrF₃) possesses a rhombohedral crystal structure. wikipedia.org Detailed structural analyses have also been performed on its hydrated forms, revealing the coordination environment of the chromium ion.

In a notable study, the crystal structures of this compound trihydrate (CrF₃·3H₂O) and pentahydrate (CrF₃·5H₂O) were determined. sci-hub.se In the trihydrate, the chromium ion is part of a pseudo-octahedral [CrF₃(H₂O)₃] moiety. The analysis of the pentahydrate reveals a different coordination, highlighting the influence of the degree of hydration on the crystal structure. sci-hub.se

Below are the atomic parameters for this compound trihydrate and pentahydrate as determined by single-crystal X-ray diffraction. sci-hub.se

| Atom | x | y | z | Ueq (Ų) |

|---|---|---|---|---|

| Cr | 0 | 0 | 0 | 100(5) |

| <F, O> | 1920(11) | 4200(10) | 947(11) | 211(18) |

| Atom | x | y | z | Ueq (Ų) |

|---|---|---|---|---|

| Cr | 0 | 1986(1) | 2500 | 236(9) |

| O(1) | 0 | -475(9) | 2500 | 685(51) |

| Z(1) | 0 | 4326(6) | 2500 | 312(25) |

| Z(2) | 470(4) | 2007(4) | 4793(4) | 338(21) |

| Z(3) | 1766(3) | 1982(4) | 1900(5) | 385(21) |

| Ow | 3005(4) | 258(6) | 4701(5) | 509(25) |

Note: In the trihydrate, the notation indicates a disordered arrangement of fluorine and oxygen atoms. In the pentahydrate, Z represents disordered F/H₂O positions and Ow represents an ordered water molecule.

Phase determination using techniques like powder X-ray diffraction (PXRD) is crucial for identifying the crystalline phases present in a material. An illustrative example of phase conversion is observed in fluoride nanoparticles doped with chromium. In the synthesis of Cr³⁺-doped Na₃InF₆ nanoparticles, a heat-driven phase conversion from a cubic to a monoclinic structure has been reported. acs.org This transformation is analogous to the cubic-to-hexagonal phase change seen in other fluoride nanoparticle systems like NaYF₄. acs.org The study of such phase transitions is vital for controlling the properties of these materials for applications in areas like bioimaging and sensing. acs.org

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the electronic structure, chemical state, and vibrational properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. Studies on Cr(III) compounds, including α-CrF₃ and CrF₃·3H₂O, have been conducted to provide reference data for materials like catalysts. researchgate.net The Cr 2p and Cr 3s spectra often exhibit multiplet splitting features and satellite emissions, which are characteristic of the Cr(III) oxidation state. researchgate.net

The binding energies of the core electrons are sensitive to the chemical environment of the atom. Below is a table summarizing typical binding energy ranges for this compound from XPS studies.

| Core Level | Binding Energy (eV) | Notable Features |

|---|---|---|

| Cr 2p₃/₂ | ~578.5 - 579.7 | Multiplet splitting is apparent. uwo.ca |

| F 1s | ~685.0 | - |

Note: Binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV or 285.0 eV. uwo.ca

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that probes the environment of unpaired electrons. For Chromium(III), which has a 3d³ electron configuration, EPR is highly effective for characterizing the local symmetry of the Cr³⁺ ion and interactions with neighboring ions. The EPR spectrum of a Cr³⁺ ion in an octahedral environment is influenced by the crystal field. acs.org

The position of the EPR signal is described by the g-factor. Signals from isolated Cr³⁺ ions in an octahedral site are typically observed at g-values different from the free electron value (g ≈ 2.0023). Interactions between adjacent Cr³⁺ ions can lead to the formation of Cr³⁺–Cr³⁺ pairs, which give rise to distinct EPR signals, often at g_eff values between approximately 1.96 and 1.99. acs.org The study of these signals provides insight into the distribution and coupling of chromium ions within a material. acs.org

| Cr(III) Species | Typical g_eff Value Range |

|---|---|

| Isolated Cr³⁺ in octahedral environment | Varies with crystal field; can be around g ≈ 1.98 |

| Cr³⁺–Cr³⁺ ion pairs | ~1.96 - 1.99 |

Reactivity and Reaction Mechanisms of Chromium Iii Fluoride

Hydrolysis Mechanisms

The hydrolysis of solid Chromium(III) fluoride (B91410), particularly in basic environments, is a critical aspect of its reactivity, leading to the formation of chromium oxides and the release of fluoride ions into solution. nih.gov This process is not instantaneous but occurs through a series of discernible stages.

Kinetics and Stages of Solid Chromium(III) Fluoride Hydrolysis in Basic Media

The hydrolysis of solid this compound (CrF₃) is effectively carried out in a basic medium. nih.gov Research has identified optimal conditions for this reaction, which include maintaining a pH below 9.5 and a temperature range of 40 to 70 degrees Celsius. nih.govresearchgate.net The concentration of the alkaline agent, such as potassium hydroxide (B78521), should be kept below 1.1 mol L⁻¹. nih.gov

The reaction mechanism is understood to be a multi-stage process. nih.gov The primary stages involve:

Solid Fluoride Dissolution: The initial step is the dissolution of the solid CrF₃ into the aqueous medium.

Complex Decomposition: Following dissolution, the chromium-fluoride complexes in the solution undergo decomposition. nih.gov

This process yields metal oxides as the solid product, while fluoride is released as a soluble salt in the solution. nih.gov It has been noted that secondary reactions may occur, likely involving the adsorption of fluoride onto the surface of the newly formed oxides. nih.govresearchgate.net

| Parameter | Optimal Condition |

| Medium | Basic |

| pH | < 9.5 |

| Temperature | 40 - 70 °C |

| Alkali Concentration | < 1.1 mol L⁻¹ (e.g., Potassium Hydroxide) |

Modeling of Dissolution and Complex Decomposition Processes

The kinetic behavior of the hydrolysis of solid this compound has been successfully described using established scientific models. The entire process, encompassing both the dissolution of the solid and the subsequent decomposition of the aqueous complexes, can be modeled using classical crystal dissolution kinetics. nih.gov This model is primarily based on mass transfer phenomena, which govern the rate at which the solid dissolves into the surrounding solution. nih.govresearchgate.net

More advanced computational methods, such as molecular modeling, are also employed to understand the fundamental interactions at an atomic level. acs.org These techniques provide insights into the structural and dynamic properties of the species involved, helping to elucidate the complex interfacial interactions between the solid mineral and the liquid phase. acs.org

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reactions for chromium(III) complexes. The d³ electronic configuration of the Cr³⁺ ion typically results in kinetically inert octahedral complexes, meaning ligand substitution is slow. However, various factors, including catalysis and the nature of the surrounding ligands, can significantly influence this inertness.

Chromium(II)-Catalyzed Substitution of Halide Ions in Cr(III) Complexes

The substitution of halide ions in otherwise inert chromium(III) complexes can be dramatically accelerated by the presence of chromium(II) ions. This catalytic effect stems from an electron transfer mechanism. The Cr(II) ion, being a potent reducing agent, can reduce a Cr(III) complex. The resulting Cr(II) complex is significantly more labile (kinetically less stable) than its Cr(III) counterpart, allowing for rapid ligand substitution. Following the ligand exchange, an electron is transferred back, regenerating the Cr(II) catalyst and yielding the substituted Cr(III) product. This process is particularly efficient for the reduction of dichromate(VI) ions, which can be reduced first to chromium(III) and subsequently to chromium(II) using zinc in an acidic solution. libretexts.orglibretexts.org

Lability and Dissociation of Ligands in Chromium(III) Complexes in the Presence of Fluoride

While the Cr³⁺ ion is generally considered a kinetically inert metal center, the presence of fluoride ions can induce lability in certain chromium(III) complexes. rsc.org For instance, in bis(2,2′:6′,2′′-terpyridine)chromium(III), or [Cr(tpy)₂]³⁺, the terpyridine ligands become labile and dissociate in the presence of fluoride ions when in a methanol (B129727) solution. rsc.org Spectroscopic data confirm this dissociation and are consistent with the formation of a [Cr(tpy)F₃] species. rsc.org

Interestingly, this effect is solvent-dependent. In aqueous solutions, the same [Cr(tpy)₂]³⁺ complex remains stable even in the presence of fluoride ions. rsc.org This highlights the crucial role of the solvent environment in modulating the reactivity and lability of these complexes.

| Complex | Condition | Observation |

| [Cr(tpy)₂]³⁺ | Aqueous solution with F⁻ | Stable |

| [Cr(tpy)₂]³⁺ | Methanol (CD₃OD) solution with [Bu₄N]F | Ligand dissociation observed |

Preparative Chemistry and Reactivity of Fluoro-containing Chromium(III) Amine Complexes

A variety of fluoro-containing chromium(III) amine complexes can be synthesized, often yielding distinct isomers with different geometric arrangements of the ligands. actachemscand.org Key examples include the facial (fac) and meridional (mer) isomers of triamminetrifluorochromium(III) (Cr(NH₃)₃F₃). actachemscand.org

The synthesis of these isomers can be achieved through specific reaction pathways. For example, mer-Cr(py)₃F₃ (where py is pyridine) serves as a convenient starting material for many ammine and amine complexes. actachemscand.org The configurational assignments of these complexes are based on their interconversion reactions and confirmed by techniques like ESR spectroscopy. actachemscand.org For instance, the hydrolysis of mer-Cr(NH₃)₃F₃ with perchloric acid yields mer-[Cr(NH₃)₃(OH₂)₃]³⁺, demonstrating retention of the ammine configuration. actachemscand.org

The reactivity of these complexes includes photoinduced substitution reactions. Ab initio studies on complexes like Cr(NH₃)₅F²⁺ show that their photochemical behavior follows a dissociative mechanism. kuleuven.be This process involves three main steps:

Selective loss of a ligand from the complex in its excited state.

Isomerization of the resulting five-coordinate intermediate.

Association of this intermediate with a solvent molecule to form the final product. kuleuven.be

Reactivity in Fluorination Processes

This compound serves as a significant catalyst in fluorination reactions, particularly in the exchange of chlorine for fluorine in various organic compounds. wikipedia.org Its catalytic activity is often linked to the formation of chromium oxyfluoride species on the catalyst surface, which are considered the active sites for these transformations. kiche.or.krresearchgate.net

This compound, especially in its high-surface-area, amorphous form, functions as a Lewis acid. researchgate.net This property is central to its high reactivity in facilitating fluorine/chlorine (F/Cl) exchange reactions with chlorofluorocarbons (CFCs). researchgate.net The catalytic process involves chromium oxyfluoride (CrOₓFᵧ) phases, which exhibit significantly higher catalytic activity in halogen exchange reactions than pure chromium(III) oxide (Cr₂O₃) or this compound. researchgate.net The enhanced activity is attributed to the easier formation of labile fluorine on the catalyst surface. researchgate.net

The mechanism for this exchange involves the catalyst acting as a carrier for fluorine and chlorine atoms. In this process, the chromium fluoride on the catalyst surface substitutes a chlorine atom in the CFC molecule with a fluorine atom. This changes the catalyst's composition temporarily before it is regenerated by the fluorinating agent, such as hydrogen fluoride (HF), which restores the fluorine to the active site and releases hydrogen chloride (HCl). kiche.or.kr The effectiveness of the catalyst is influenced by its physical properties; an increase in crystallinity and a corresponding decrease in surface area can lead to a reduction in catalytic activity for fluorination reactions. kiche.or.kr

This compound has been identified as an effective catalyst for the synthesis of 5-Hydroxymethylfurfural (HMF) from biomass. donga.ac.kr HMF is a valuable platform chemical, and its production from renewable resources like carbohydrates is a key focus in green chemistry. donga.ac.krmdpi.com

In studies using raw tapioca root biomass in an ionic liquid medium, the concentration of the CrF₃ catalyst was found to be a critical factor influencing the HMF yield. A concentration of 1% CrF₃ produced the highest yield, which began to decline at concentrations above this optimum level. donga.ac.kr This suggests that the stoichiometric relationship between the catalyst and the biomass is a rate-determining factor in the synthesis process. donga.ac.kr The catalytic performance of CrF₃ in HMF synthesis was found to be superior to that of other chromium halides, such as CrCl₂, CrCl₃, and CrBr₃, which are often considered highly effective catalysts for this conversion. donga.ac.kr

The proposed mechanism involves the coordination of the chromium center with the sugar ligand, followed by dehydration steps to form the final HMF product. The ionic liquid solvent can contribute to the reaction by stabilizing reactive intermediates and transition states that occur during the synthesis. donga.ac.kr

Effect of CrF₃ Concentration on HMF Yield

Data from the catalytic conversion of tapioca biomass to HMF in an ionic liquid medium after a 90-minute reaction. donga.ac.kr

| CrF₃ Concentration (%) | HMF Yield (dwt%) |

|---|---|

| 1.0 | 52.6 ± 4.8 |

| >1.0 | Declining Yield |

Oxidation-Reduction Pathways Involving this compound

This compound participates in various oxidation-reduction (redox) reactions, leading to the transformation of chromium into different oxidation states. These pathways are evident both in the synthesis of catalytic materials and in electrochemical processes.

During the synthesis of high-surface-area, amorphous CrF₃, a portion of the chromium(III) is oxidized to higher oxidation states (Cr>³⁺). researchgate.net This oxidation, occurring in the presence of residual water species, leads to the formation of Cr>³⁺ fluoride oxides. researchgate.net A key step in this process is the formation of volatile chromium compounds, predominantly chromyl fluoride (CrO₂F₂), a violet-red crystalline solid. researchgate.netwikipedia.org

Chromyl fluoride is a strong oxidizing agent that can be synthesized by the reaction of chromium trioxide with fluorinating agents like hydrogen fluoride. wikipedia.orguni-lj.si In the context of CrF₃ catalyst preparation, the formation and subsequent removal of these volatile components are crucial. This removal step reduces the final oxygen content in the material and helps to generate the desired microporosity of the high-surface-area CrF₃ catalyst. researchgate.netresearchgate.net Small amounts of Cr>³⁺ and oxygen may remain in the final product, likely originating from retained, non-volatile chromium oxytrifluoride (CrOF₃). researchgate.net

The involvement of this compound in redox pathways highlights its role in the interconversion of chromium species. The transformation of Cr³⁺ to higher oxidation states during catalyst synthesis is a primary example. researchgate.net

Conversely, CrF₃ is also a precursor in reduction pathways. The electrochemical behavior of Cr³⁺ from CrF₃ dissolved in molten fluoride salts (such as FLiNaK) has been studied. nih.govrsc.org In this system, the reduction of Cr³⁺ occurs in a two-step process at a tungsten electrode:

Cr³⁺ + e⁻ → Cr²⁺

Cr²⁺ + 2e⁻ → Cr (metal)

Through potentiostatic electrolysis, Cr³⁺ in the molten salt can be effectively reduced and removed, ultimately depositing as chromium metal. nih.govrsc.org This demonstrates a complete redox transformation from Cr(III) in this compound to elemental Cr(0). These distinct oxidation and reduction pathways underscore the significant role of this compound in the broader redox chemistry and speciation of chromium. researchgate.netnih.govrsc.org

Catalytic Applications and Mechanistic Studies of Chromium Iii Fluoride

Heterogeneous Catalysis

Role as a Lewis Acid Catalyst in Various Reactions

The catalytic activity of chromium(III) fluoride (B91410) is fundamentally linked to its nature as a Lewis acid. sci-hub.box A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In heterogeneous catalysis, these acidic sites are typically coordinately unsaturated metal centers on the catalyst's surface. sci-hub.box For metal fluorides like CrF₃, these sites are generated by removing water or dehydroxylating the surface, often through high-temperature treatment. sci-hub.box

High-surface-area CrF₃ materials, in particular, are effective Lewis acids. researchgate.net The strength of these Lewis acid sites is a critical factor in catalytic performance. sci-hub.box Studies on chromium(III)-doped magnesium fluoride (Cr(III)/MgF₂) catalysts have shown a direct correlation between the catalyst's activity and its Lewis acid strength. sci-hub.box The incorporation of Cr³⁺ into the MgF₂ host lattice leads to a loss of electron density at the chromium sites, which enhances their Lewis acidity and, consequently, their catalytic activity. sci-hub.box This Lewis acidity is crucial for activating substrates in various reactions, including the fluorination of compounds like 2-chloropyridine, where the proposed mechanism involves these unsaturated metal sites. [6 from first search]

Application in Heterogeneous Fluorination Reactions (e.g., CFCs, HCFCs, HFCs)

Chromium(III) fluoride and related chromium-based catalysts are extensively used in halogen exchange reactions, particularly for the fluorination of chlorocarbons using hydrogen fluoride (HF). wikipedia.org These processes are vital for synthesizing commercially important hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and other fluorinated organic molecules. researchgate.netacs.org

The catalyst facilitates the replacement of chlorine atoms with fluorine atoms. For example, CrF₃ is used in preparing catalysts for the synthesis of HFC-134a (1,1,1,2-tetrafluoroethane). [8 from first search] Similarly, chromium-based catalysts are employed for the production of HFC-125 (pentafluoroethane). [12 from first search]

The effectiveness of these catalysts is demonstrated in various specific reactions:

Dismutation of CCl₂F₂: Chromium(III)-doped magnesium fluoride systems have been tested for the dismutation of dichlorodifluoromethane (B179400) (CCl₂F₂). sci-hub.box

Fluorination of HCFCs: Chromium oxofluoride phases show high activity in the fluorination of CH₂ClCF₃ with HF. researchgate.net Cr₂O₃ catalysts are also used for the vapor-phase fluorination of HCFC-1233xf to produce HFC-1234yf. [18 from first search]

F/Cl Exchange in CFCs: High-surface-area, amorphous CrF₃ materials exhibit significant reactivity toward chlorofluorocarbons (CFCs), promoting substantial fluorine/chlorine exchange. researchgate.net

The table below summarizes the application of chromium-based catalysts in the synthesis of various fluorocarbons.

| Target Product | Precursor(s) | Catalyst System | Reference |

| HFC-134a | Chlorocarbons | Mixed-metal fluoride catalyst containing CrF₃ | [8 from first search] |

| HFC-125 | Perchloroethylene | Chromium-based catalyst | [12 from first search] |

| HFC-1234yf | HCFC-1233xf | Cr₂O₃ catalyst | [18 from first search] |

| CClF₃, CCl₃F | CCl₂F₂ | Cr(III)/MgF₂ | sci-hub.box |

| CF₃CH₂F | CF₃CH₂Cl, HF | Chromium oxofluoride | researchgate.net |

Activation of Fluorinated Chromia Phases for Catalysis

The active catalytic species in many industrial fluorination reactions is not pure this compound but rather a fluorinated chromium oxide or chromium oxyfluoride (CrOₓFᵧ) phase. sci-hub.boxacs.org These active phases are typically formed through a crucial pre-treatment step known as pre-fluorination or activation. [9 from first search, 11 from first search]

This activation process involves treating a chromium oxide (chromia, Cr₂O₃) precursor with a fluorinating agent, most commonly anhydrous hydrogen fluoride (AHF), at elevated temperatures. [3, 6 from first search] This treatment converts the surface of the oxide into the active oxyfluoride catalyst. [6 from first search] The conditions of this pre-fluorination, including temperature and duration, are critical parameters that influence the final properties of the catalyst. [9 from first search, 11 from first search] For instance, careful control of the heat treatment stages can induce a controlled degree of crystallinity in the catalyst, which affects its performance. [9 from first search, 11 from first search]

Research has shown that these chromium oxyfluoride species exhibit significantly higher catalytic activity in reactions like the dismutation of CCl₂F₂ and the fluorination of CF₃CH₂Cl than either pure Cr₂O₃ or pure CrF₃. researchgate.net The enhanced activity is attributed to the unique electronic properties and surface chemistry of the oxyfluoride phase. researchgate.netacs.org

Tunable Lewis and Brønsted Acidity in Nanoscale Metal Fluorides as Catalysts and Supports

The catalytic properties of metal fluorides, including their Lewis and/or Brønsted acidity, are strongly influenced by the synthesis method. sci-hub.box By employing nanotechnological approaches, it is possible to create catalysts with enhanced performance. Nanoscaled metal fluorides often possess very high surface areas and exhibit significantly higher reactivity compared to their bulk counterparts prepared by traditional methods. [3 from first search]

For chromium-based fluoride catalysts, the acidity can be adjusted through several strategies:

Doping: Incorporating trivalent chromium (Cr³⁺) into a host lattice like magnesium fluoride (MgF₂) has been shown to increase the Lewis acidity at the chromium sites. sci-hub.box

Synthesis Route: Different synthesis procedures lead to different morphologies and structural features, which in turn affect the surface acidity. sci-hub.box

Precursor and Treatment: The choice of chromium precursor and the conditions of subsequent thermal treatments (calcination) can be used to tune the acidity of the final catalyst. For instance, in Metal-Organic Framework (MOF)-derived chromia-based catalysts, the acidity can be adjusted by altering the carbonization temperature. [3 from first search]

The ability to tune the acidic properties is crucial because for some reactions, excessively strong Lewis acid sites can be detrimental, leading to strong binding of reactants or products (like HF) and blocking of the catalytic centers. sci-hub.box Therefore, controlling the synthesis to achieve an optimal balance of acid strength is key to developing high-performance catalysts. [2, 21 from first search]

Catalysis in Organic Synthesis

Beyond the large-scale production of HFCs, this compound serves as a catalyst in a variety of other organic transformations. nih.gov

Catalytic Properties in Synthesis of Complex Organic Compounds and Polymerization Processes

The application of this compound and related catalysts in organic synthesis is primarily centered on the creation of carbon-fluorine bonds, a critical step in producing many specialty chemicals, pharmaceuticals, and materials. nih.govnih.govscripps.edu

In the synthesis of more complex organic molecules, chromium-based catalysts facilitate key fluorination steps. An example is the production of 1,2-dichlorotetrafluorocyclobutene (DTB), a cyclic fluorocarbon with broad applications. The synthesis involves the fluorination of hexachlorobutadiene (HCBD) over a chromia-based catalyst derived from a metal-organic framework. acs.org Another documented application is in a multi-step synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene, where a Cr-based catalyst is used to promote the vapor-phase catalytic fluorination of hexachlorobutadiene. [4 from first search]

In the realm of polymerization, chromium-based catalysts are foundational, most notably the Phillips catalyst (Cr/SiO₂), which is used for the polymerization of ethylene. The performance of this catalyst can be modified by the addition of other elements, including fluorine. acs.org Modifying the Phillips catalyst with fluorine influences the nature of the chromium species, which in turn affects the polymerization process. acs.org This highlights a role for chromium-fluoride interactions in controlling catalytic activity in one of the largest-scale industrial chemical processes.

Specific Transformations, e.g., Fluorination Reactions in Fine Chemical and Pharmaceutical Manufacturing

This compound and related chromium-based catalysts are pivotal in the synthesis of fluorinated organic compounds, which are crucial intermediates in the fine chemical and pharmaceutical industries. nih.gov The primary application of these catalysts lies in halogen exchange reactions, particularly the fluorination of chlorocarbons using hydrogen fluoride (HF). wikipedia.org While anhydrous this compound itself can catalyze these transformations, it is often the in-situ generated surface species, such as chromium oxyfluoride, that are considered the most active catalytic sites. researchgate.net

One of the significant transformations catalyzed by chromium-based systems is the vapor-phase fluorination of 1,1,1-trifluoro-2-chloroethane (CF3CH2Cl) to produce 1,1,1,2-tetrafluoroethane (B8821072) (CF3CH2F or HFC-134a). HFC-134a is a widely used refrigerant and propellant, making this a large-scale industrial process. The catalytic activity in this reaction is often attributed to chromium oxyfluoride species formed on the catalyst surface. researchgate.net Studies have shown that the efficiency of these catalysts can be enhanced by various modifications, such as doping with other metals like zinc, which can promote the dispersion of chromium and facilitate the formation of active "CrOF" and "Cr–F" species. researchgate.net

In the context of producing more complex fluorinated molecules for pharmaceuticals and agrochemicals, chromium-based catalysts are employed for their ability to facilitate challenging fluorination steps. For instance, they are used in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which can serve as building blocks for more elaborate molecules. googleapis.com The catalyst's performance, including activity and longevity, is highly dependent on its preparation and the reaction conditions. For example, catalysts prepared from the partial fluoridation of crystallized chromium oxide are often more active than those derived from amorphous chromium oxide. googleapis.com High temperatures, typically above 350°C, are often required to achieve satisfactory yields in the fluorination of hydrogen-containing halogenated hydrocarbons. googleapis.com

The following interactive table provides examples of fluorination reactions where chromium-based catalysts, including those derived from or related to this compound, are utilized.

Table 1: Examples of Fluorination Reactions Catalyzed by Chromium-Based Systems This table is interactive. You can sort and filter the data.

| Substrate | Product | Catalyst System | Temperature (°C) | Yield (%) | Reference |

| 1,1,1-Trifluoro-2-chloroethane (CF3CH2Cl) | 1,1,1,2-Tetrafluoroethane (CF3CH2F) | Air-calcined CrF3·4H2O | Not Specified | Significantly higher than non-calcined | |

| Dichlorodifluoromethane (CCl2F2) | Tetrafluoromethane (CF4) | Cr2O3–AlF3 | 400 | 94 | researchgate.net |

| 1,1,2,3-Tetrachloropropene | 2-Chloro-3,3,3-trifluoropropene | Fluorinated chromia modified with Y or La | Not Specified | Not Specified | researchgate.net |

| 2-Chloro-3,3,3-trifluoropropene | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Chromium oxyfluoride | Not Specified | High activity reported | google.com |

Enhanced Catalytic Activity in Hydroxymethylfurfural (HMF) Synthesis from Biofeedstock

The conversion of biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF) is a key platform molecule, accessible from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. Chromium-based catalysts, particularly those containing Cr(III) species, have demonstrated significant activity in this conversion. The catalytic role of Cr(III) is often associated with its Lewis acidic nature, which facilitates the isomerization of glucose to fructose, a crucial step as fructose dehydrates to HMF more readily than glucose.

While direct studies focusing solely on this compound are limited in this specific application, research on various Cr(III)-containing catalysts highlights their effectiveness. For example, chromium(III) chloride (CrCl3) has been shown to be an effective catalyst for the conversion of glucose and fructose to HMF. In one study, CrCl3 yielded 60% HMF from glucose. osti.gov The catalytic system often involves a biphasic solvent system to extract HMF as it is formed, thereby preventing its degradation.

Immobilized chromium catalysts have also been developed to facilitate catalyst recovery and reuse. A series of catalysts prepared by immobilizing chromium(III) Schiff base complexes on mesoporous silica (B1680970) demonstrated high efficiency in converting both glucose and fructose to HMF in dimethyl sulfoxide (B87167) (DMSO). One such catalyst achieved an HMF yield of 43.5% from glucose at 140°C, and a remarkable 83.5% yield from fructose under similar conditions. rsc.org This underscores the dual functionality of the chromium catalyst in promoting both isomerization and dehydration.

The table below summarizes the performance of various chromium-based catalytic systems in the synthesis of HMF from biofeedstock.

Table 2: Performance of Chromium-Based Catalysts in HMF Synthesis This table is interactive. You can sort and filter the data.

| Feedstock | Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Yield (%) | Reference |

| Glucose | CrCl3 | Dioxane/H2O | 200 | 0.083 | 60 | osti.gov |

| Fructose | CrCl3 | Dioxane/H2O | 200 | 0.083 | ~55 | osti.gov |

| Glucose | Cr(salen)-IM-HSO4-MCM-41 | DMSO | 140 | 4 | 43.5 | rsc.org |

| Fructose | Cr(salen)-IM-HSO4-MCM-41 | DMSO | Not Specified | Not Specified | 83.5 | rsc.org |

| Inulin | Cr(salen)-IM-HSO4-MCM-41 | DMSO | Not Specified | Not Specified | 80.2 | rsc.org |

Mechanistic Investigations of Catalytic Processes

Identification of Catalytically Active Sites (e.g., Cr3+ Ions in Distorted Fluoride-Oxide Environments)

Mechanistic studies on chromium-based fluorination catalysts have revealed that the catalytically active sites are often not pure this compound but rather more complex structures formed under reaction conditions. A consensus in the literature points towards chromium oxyfluoride (CrOxFy) species as the true active sites. researchgate.netresearchgate.net These species are formed on the surface of chromium oxide catalysts when they are treated with HF, or on this compound when exposed to trace amounts of oxygen or water at elevated temperatures.

The catalytically active Cr3+ ions are situated in a distorted octahedral environment, coordinated to both fluorine and oxygen atoms. This distorted fluoride-oxide environment is crucial for the catalyst's activity. The presence of oxygen within the chromium fluoride lattice leads to a coordinatively less saturated and more distorted environment for the Cr(III) centers. This distortion enhances the Lewis acidity of the Cr3+ sites. researchgate.net It is this enhanced Lewis acidity that is believed to be a key factor in the catalytic mechanism, facilitating the activation of the C-Cl bond in the substrate and the subsequent fluorine-chlorine exchange.

Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) have been instrumental in identifying these active species. XPS studies on chromium-based catalysts used in fluorination reactions have shown shifts in the Cr 2p binding energies that are consistent with the formation of chromium oxyfluoride. For instance, in Cr(III)-doped magnesium fluoride catalysts, a loss in electron density at the chromium sites was observed, corresponding to an increase in Lewis acidity and, consequently, higher catalytic activity. sci-hub.box The presence of high-valent chromium species and a larger fluorine content in the chromium oxyfluoride phase has been correlated with better catalytic performance. researchgate.net

Impact of High Surface Area, Nanoscopic Nature, and Impurity Levels on Reactivity

The nanoscopic nature of the catalyst also has a profound impact on its performance. Nanostructured catalysts, benefiting from their high surface-to-volume ratio, can expose more active sites, leading to enhanced catalytic activity. acs.org The synthesis of nanoscopic metal fluorides via methods like the fluorolytic sol-gel route can produce materials with extremely high surface areas and strong Lewis acidity, making them highly effective catalysts. The high reactivity of these materials is attributed to their nanoscopic nature, high surface area, and low levels of impurities.

Impurity levels within the catalyst can have a dual effect on its reactivity. Certain impurities can act as promoters, enhancing the catalytic activity. For example, the addition of zinc to chromium-based catalysts has been shown to have a positive effect on fluorination reactions, likely by improving the dispersion of chromium and promoting the formation of active sites. researchgate.net Conversely, other impurities can act as poisons, deactivating the catalyst. The deposition of carbonaceous materials, or "coke," on the catalyst surface is a common cause of deactivation in high-temperature gas-phase reactions, as it blocks the active sites. googleapis.com The presence of certain alkali metals has been shown to reduce coke formation on other types of catalysts, suggesting that controlled doping could be a strategy to enhance the stability of chromium-based fluorination catalysts. mdpi.com

Advanced Materials Science and Engineering Applications of Chromium Iii Fluoride

Development of Advanced Materials

Chromium(III) fluoride (B91410) is instrumental in the creation of a variety of advanced materials, acting as a precursor, an additive in glasses and ceramics, and a key component in protective coatings.

Chromium(III) fluoride serves as a vital precursor in the synthesis of other chromium compounds and as a catalyst in several chemical processes. elchemy.com It is particularly noted for its role in catalyzing the fluorination of chlorocarbons. wikipedia.org High-surface-area CrF₃ materials, which are completely amorphous, have been developed and demonstrate high reactivity. These materials function as Lewis acids and are effective in promoting F/Cl exchange between chlorofluorocarbons (CFCs) and the solid fluoride, making them valuable in fluorocarbon chemistry. researchgate.net

The compound is also a key ingredient in the preparation of mixed-metal fluoride catalysts. For example, Cr³⁺-doped Magnesium Fluoride (MgF₂) catalysts, synthesized using various chromium precursors, have been developed for the dismutation of dichlorodifluoromethane (B179400) (CCl₂F₂). sci-hub.box The catalytic activity in these systems is strongly correlated with Lewis acid strength. sci-hub.box Additionally, CrF₃ is used in preparing mixed-metal fluoride catalysts for the synthesis of HFC-134a. chemicalbook.com

In the field of ceramics and glass science, this compound is utilized for its ability to impart specific properties, enhancing durability, thermal resistance, and bioactivity. elchemy.comnih.gov When incorporated into bioactive glasses, even small amounts of chromium fluoride can have a profound effect on the crystallization process. rajpub.com

Research on bioglasses has shown that the addition of chromium fluoride promotes the formation of crystalline phases, such as fluoroapatite (Ca₅(PO₄)₃F) and wollastonite (Ca₃Cr₂(SiO₄)₃). rajpub.com This enhancement in crystallinity, along with an increase in glass transition temperature and hardness, makes these materials suitable for medical applications, including as a component in dental restorative materials. rajpub.com Beyond bioactive glasses, this compound is also a component in the manufacturing of refractory bricks and abrasives. nih.gov Its role extends to coloring marbles and serving as a mordant in textiles. chemicalbook.comhaz-map.com

| Property | Observation upon CrF₂ Addition | Resulting Crystalline Phases | Potential Application |

|---|---|---|---|

| Crystallinity | Significant enhancement | Fluoroapatite (Ca₅(PO₄)₃F), Wollastonite (Ca₃Cr₂(SiO₄)₃) | Dental Restorative Materials |

| Hardness | Increases | - | Enhanced mechanical durability |

| Glass Transition Temp. (Tg) | Increases | - | Improved thermal stability |

This compound plays a role in protective treatments and specialty coatings, particularly for preventing corrosion on metal surfaces. elchemy.com It has been used in rust-prevention paints as a corrosion inhibitor. chemicalbook.com The trivalent chromium process (TCP) has emerged as an environmentally friendlier alternative to hexavalent chromium coatings for protecting aluminum alloys. mdpi.com

Studies on aluminum alloys have demonstrated that surface treatments involving Cr³⁺ ions decrease the corrosion current density and shift the corrosion potential to a more positive region, indicating enhanced corrosion protection. mdpi.com Fluorine-based coatings, in general, are known for their strong resistance to various chemical reactions, non-adhesion properties that prevent contaminants from sticking, and water repellency. colorstainless.com These characteristics contribute to the durability and extended lifespan of industrial equipment and materials. elchemy.com While its use is noted in computer and electronic product manufacturing, the most detailed applications are in the domain of protective coatings. nih.govlicheopto.com

Photonic and Luminescent Materials

The unique electronic structure of the Cr³⁺ ion makes it an excellent activator in various host materials for photonic applications, particularly for generating light in the near-infrared (NIR) spectrum.

Chromium(III)-doped fluoride phosphors are a class of luminescent materials that exhibit strong, broadband emission in the near-infrared (NIR) region. acs.org The Cr³⁺ ion, when incorporated into a fluoride host lattice, displays luminescence that is influenced by the surrounding crystal field. ntu.edu.twacs.org This property has been harnessed to develop a variety of NIR phosphors.

Researchers have successfully synthesized several Cr³⁺-doped fluoride phosphors, including K₃AlF₆:Cr³⁺, K₃GaF₆:Cr³⁺, and LiSrGaF₆:Cr³⁺. ntu.edu.twacs.orgrsc.org These materials can be excited by blue light and produce broadband NIR emission. acs.orgrsc.org For instance, K₃AlF₆:Cr³⁺ and K₃GaF₆:Cr³⁺ phosphors exhibit a broad emission band centered at approximately 750 nm. ntu.edu.twacs.org Similarly, a LiSrGaF₆:Cr³⁺ phosphor provides an ultra-broad NIR luminescence ranging from 650 to 1150 nm, peaking at around 813 nm, with a high quantum efficiency of up to 76.88%. rsc.org The development of these phosphors is crucial for creating next-generation NIR radiation sources. researchgate.net

| Phosphor Material | Peak Emission Wavelength | Emission Range | Quantum Efficiency (QE) | Full Width at Half Maximum (FWHM) |

|---|---|---|---|---|

| K₃AlF₆:Cr³⁺ / K₃GaF₆:Cr³⁺ | ~750 nm | 650 - 1000 nm ntu.edu.twacs.org | - | - |

| K₂NaInF₆:Cr³⁺ | 774 nm | - | 70.2% researchgate.net | 116 nm researchgate.net |

| LiSrGaF₆:Cr³⁺ | ~813 nm | 650 - 1150 nm rsc.org | 76.88% rsc.org | 149 nm rsc.org |

| YGa₁.₅Al₁.₅(BO₃)₄:Cr³⁺ | 760 nm | - | 86% rsc.org | 135 nm rsc.org |

The broadband NIR emission from Cr³⁺-doped fluoride phosphors makes them ideal for use in phosphor-converted light-emitting diodes (pc-LEDs). ntu.edu.twnih.gov These NIR pc-LEDs are compact, consume low power, and offer high safety, making them suitable replacements for traditional NIR sources like tungsten halogen lamps. ntu.edu.tw

When fabricated into pc-LEDs, phosphors like K₃AlF₆:Cr³⁺ and K₃GaF₆:Cr³⁺ can generate a spectral range from 650 to 1000 nm, producing a radiant flux of 7–8 mW with an input power of 1.05 W. ntu.edu.twacs.orgnih.govresearchgate.net A pc-LED based on the LiSrGaF₆:Cr³⁺ phosphor can achieve an NIR output power of 42.82 mW and a photoelectric conversion efficiency of 14.27%. rsc.org

These NIR pc-LED light sources have significant applications in near-infrared spectroscopy, which is used in diverse fields such as food safety inspection, environmental testing, and agricultural analysis. ntu.edu.twacs.org Other potential applications include night vision, biosensing, and non-invasive detection of biological tissue. rsc.orgresearchgate.netnih.gov Furthermore, by combining these NIR phosphors with visible-light phosphors, it is possible to construct sunlight-like full-spectrum pc-LEDs that offer superior color reproduction. rsc.org

Magnetic Materials Research

The magnetic properties of materials containing this compound are a subject of intense investigation, with applications ranging from fundamental studies of magnetic interactions to the development of next-generation technologies like magnetic refrigeration.

Investigation of Ferromagnetic Properties at Low Temperatures

Chromium(III) halides, including CrF₃, are known to exhibit interesting magnetic ordering at low temperatures. While many chromium compounds are antiferromagnetic, some chromium trihalides display ferromagnetic or ferrimagnetic behavior. First-principles calculations have indicated that single-layer chromium trihalides, including CrF₃, are stable two-dimensional intrinsic ferromagnetic semiconductors. arxiv.org The ferromagnetic state is predicted to be more stable than non-magnetic and anti-ferromagnetic phases in the bulk form of all four chromium trihalides. arxiv.org

The Curie temperature (T_C), below which a material exhibits spontaneous magnetization, is a key characteristic of ferromagnetic materials. For bulk chromium trihalides like CrI₃ and CrBr₃, the Curie temperatures are in the cryogenic range, typically below 100 K. researchgate.netaps.org For instance, the insulating monolayer of chromium trihalides ferromagnetically orders below liquid-nitrogen temperature, with a maximum T_C of 45 K observed in CrI₃. aps.org Theoretical studies suggest that the Curie temperature can be influenced by factors such as on-site Coulomb interaction. aps.org Experimental and computational studies on chromium triiodide (CrI₃) have shown that at low temperatures, the magnetic moments of the chromium atoms align with a strong preference to be directed perpendicular to the layers, indicating ferromagnetism. ornl.gov

Studies of Fluoride-Bridged Chromium(III)–Gadolinium(III) Complexes for Magnetic Refrigeration

Magnetic refrigeration is an emerging, environmentally friendly cooling technology that relies on the magnetocaloric effect (MCE). youtube.comquora.com The MCE is the change in temperature of a material upon the application or removal of a magnetic field. quora.com Materials with a large MCE are sought after for this application. Gadolinium(III) is a prime candidate for magnetic refrigeration materials due to its large number of unpaired electrons. nih.gov

Research has focused on synthesizing polynuclear coordination complexes containing both chromium(III) and gadolinium(III) ions, linked by fluoride bridges. The fluoride ion can mediate magnetic interactions between the metal centers. The goal is to create materials with a high density of non-interacting or weakly interacting high-spin metal ions to maximize the MCE.

The magnetic properties of these complexes are studied to understand the nature and strength of the magnetic coupling between the Cr³⁺ and Gd³⁺ ions. This is crucial for designing efficient magnetic refrigerants. While direct studies on CrF₃-GdF₃ complexes for this specific application are still developing, the principles are based on creating molecular magnets with desirable magnetocaloric properties.

Magneto-Structural Correlations and Angular Dependence of Magnetic Exchange Coupling Parameters

The magnetic properties of polynuclear chromium(III) complexes are intimately linked to their geometric structures. Magneto-structural correlations aim to establish relationships between structural parameters, such as bond lengths and angles, and the magnetic exchange coupling constant (J), which describes the strength and nature (ferromagnetic or antiferromagnetic) of the interaction between magnetic centers.

In fluoride-bridged chromium(III) complexes, the bridging fluoride ion plays a crucial role in mediating the magnetic exchange. The geometry of the Cr-F-Cr bridge, particularly the bridging angle, significantly influences the magnitude and sign of the J value. For instance, in di-alkoxo bridged chromium(III) dimers, the magnitude and sign of J are strongly dependent on the orientation of the dihedral angle formed between the bridging Cr₂O₂ plane and the O-R vector of the bridging group, and the Cr-O-Cr-O dihedral angle. rsc.org Similar principles apply to fluoride-bridged systems.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to understand and predict these correlations. rsc.org For example, in hydroxido-bridged dinuclear Cu(II) complexes, a well-established correlation exists between the Cu-O-Cu bridging angle and the nature of the magnetic coupling, which can transition from ferromagnetic to antiferromagnetic as the angle changes. mdpi.com Similar correlations have been investigated for various bridged chromium(III) complexes. distantreader.org Understanding these relationships is fundamental for the rational design of magnetic materials with desired properties.

Synthesis and Characterization of Homometallic Octanuclear Chromium(III) Rings

The synthesis of polynuclear chromium(III) complexes with specific topologies, such as rings, is an active area of research in molecular magnetism. These structures provide model systems for studying magnetic exchange interactions and quantum phenomena at the molecular level.

Homometallic octanuclear chromium(III) rings, often featuring fluoride bridges, have been successfully synthesized and characterized. researchgate.net One common synthetic strategy involves the reaction of hydrated chromium(III) fluorides with carboxylic acids. researchgate.net For example, the classic [CrF(O₂CtBu)₂]₈ ring serves as a template for the synthesis of new {Cr₈} rings. researchgate.net

Alternative synthetic routes include using a precursor ring and substituting the carboxylate ligands, or employing a templating agent to guide the formation of the ring structure. researchgate.net The resulting structures are typically characterized by single-crystal X-ray diffraction, which reveals the precise arrangement of the atoms, including the bridging fluoride and carboxylate ligands around the octagon of chromium sites. researchgate.netresearchgate.net

Magnetic susceptibility measurements on these octanuclear rings often reveal antiferromagnetic exchange interactions between the adjacent Cr³⁺ ions. nih.gov The study of these well-defined molecular structures contributes to a deeper understanding of magnetism in finite-sized spin systems.

The table below provides examples of synthesized octanuclear chromium(III) rings.

| Compound | Synthetic Route | Bridging Ligands | Reference |

| LS[CrF(O₂CEt)₂]₈ | Direct synthesis from hydrated Cr(III) fluoride | Fluoride, Propionate | researchgate.net |

| [CrF(O₂CCCl₃)₂]₈ | Precursor substitution | Fluoride, Trichloroacetate | researchgate.net |

| [CrF(O₂CC₆F₅)₂]₈ | Precursor substitution | Fluoride, Pentafluorobenzoate | researchgate.net |

| [Cr₈F₄(Etglu)(O₂CtBu)₁₅] | Template-assisted synthesis | Fluoride, Pivalate | researchgate.net |

| [Cr₈(OH)₁₂(OAc)₁₂] | Refluxing trinuclear chromium acetate | Hydroxide (B78521), Acetate | nih.gov |

Computational Chemistry and Theoretical Studies of Chromium Iii Fluoride Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the quantum mechanical nature of Cr(III) fluoride (B91410) complexes. These methods are used to predict geometries, spectroscopic properties, and the nature of chemical bonding.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of transition metal complexes, including those of Chromium(III). acs.org DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. core.ac.uk This approach bypasses the complexity of the many-body wavefunction, making it computationally efficient for complex systems. core.ac.uk

For Cr(III) fluoride complexes, DFT calculations are used to determine the magnetic ground state and to understand electronic transitions. researchgate.netaps.org Ab initio DFT investigations have shown that for chromium, the ground state is typically predicted to be of commensurate antiferromagnetic order. aps.org The selection of the appropriate functional—such as those from the generalized gradient approximation (GGA), meta-GGA, or hybrid functionals which include a percentage of Hartree-Fock exchange—is crucial for obtaining accurate results for transition metal systems. acs.org

The study of excited states is often approached using time-dependent DFT (TD-DFT). core.ac.ukwarwick.ac.uk This method calculates excitation energies by examining the response of the system to a time-dependent electric field, allowing for the prediction and interpretation of UV-Vis absorption spectra. core.ac.ukresearchgate.net For instance, in pseudo-octahedral Cr(III) complexes, TD-DFT can be used to analyze the ligand field transitions, such as the spin-allowed transition from the ⁴A₂ ground state to the ⁴T₂ excited state. researchgate.net These calculations reveal the nature of the molecular orbitals involved in the transitions, distinguishing between π-antibonding and σ-antibonding character, which is qualitatively in line with ligand field theory predictions. researchgate.net

Ab-initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the local environment and solvation structure of chromium ions in molten fluoride salts, which are relevant to applications like molten salt nuclear reactors. osti.govescholarship.org These simulations, which are based on first-principles electronic structure calculations (often DFT), provide a dynamic picture of the interactions between the chromium ion and the surrounding fluoride ions of the salt. wisc.edursc.org

Studies have been conducted on various fluoride melts, such as 2KF-NaF, 2LiF-BeF₂, and 3LiF-AlF₃, to understand how the solvent composition affects chromium solvation. osti.govescholarship.org A key finding from these simulations is that the coordination of chromium by fluoride ions is strongly dependent on the oxidation state of the chromium (Cr⁰, Cr²⁺, Cr³⁺). osti.govescholarship.org As the oxidation state of chromium increases, the variance in its coordination number decreases, indicating a more well-defined and stable coordination shell. osti.govescholarship.org For Cr³⁺, the coordination geometry is largely independent of the specific molten fluoride solvent. osti.gov

These simulations provide detailed information about the first solvation shell, including coordination numbers and bond distances, which are critical for understanding corrosion mechanisms and the thermodynamic stability of chromium species in the melt. osti.govresearchgate.net

Table 1: Coordination of Chromium Ions in Molten Fluoride Salts from Ab-initio Simulations

| Cr Oxidation State | Molten Salt Solvent | Predominant F⁻ Coordination Number | Key Findings |

| Cr⁰ | 2KF-NaF, 2LiF-BeF₂, 3LiF-AlF₃ | Variable | High variance in coordination number. osti.govescholarship.org |

| Cr²⁺ | 2KF-NaF, 2LiF-BeF₂, 3LiF-AlF₃ | Less Variable | Variance in coordination number is lower than for Cr⁰. osti.govescholarship.org |

| Cr³⁺ | 2KF-NaF, 2LiF-BeF₂, 3LiF-AlF₃ | ~6 (Octahedral) | Low variance in coordination number; stable coordination shell. osti.govescholarship.org |

Crystal Field Theory and Ligand Field Analysis

Crystal Field Theory (CFT) and its more advanced successor, Ligand Field Theory (LFT), provide a framework for understanding the electronic structure, spectra, and magnetic properties of transition metal complexes like Chromium(III) fluoride. slideshare.netwikipedia.org

CFT treats the ligands (in this case, fluoride ions) as point negative charges that interact electrostatically with the d-orbitals of the central Cr³⁺ ion. wikipedia.orgdacollege.org In an isolated, gaseous Cr³⁺ ion, the five d-orbitals are degenerate. dacollege.org However, when surrounded by ligands in a specific geometry, such as the common octahedral arrangement in [CrF₆]³⁻, this degeneracy is lifted. slideshare.net The d-orbitals that point directly towards the fluoride ligands (d₂² and dₓ²-y², the e₉ set) are repelled more strongly and increase in energy. slideshare.net The orbitals that point between the ligands (dxy, dxz, dyz, the t₂₉ set) are repelled less and decrease in energy. dacollege.org

The energy difference between the t₂₉ and e₉ sets of orbitals is known as the crystal field splitting parameter, Δₒ (or 10Dq). researchgate.net For a d³ ion like Cr³⁺, the three d-electrons occupy the lower-energy t₂₉ orbitals in the ground state (t₂₉³e₉⁰), resulting in a high degree of stability known as the Crystal Field Stabilization Energy (CFSE). The magnitude of Δₒ depends on the ligand; fluoride (F⁻) is considered a weak-field ligand, resulting in a relatively small Δₒ compared to strong-field ligands like cyanide (CN⁻). researchgate.net This positioning is quantified in the spectrochemical series. rsc.org

The absorption of light corresponding to the energy of Δₒ can promote an electron from the t₂₉ to the e₉ level, giving rise to the characteristic colors of Cr(III) complexes. slideshare.net Ligand field analysis of the electronic absorption spectra of Cr(III) fluoride complexes allows for the experimental determination of Δₒ and other parameters, providing quantitative insights into the metal-ligand interaction. researchgate.netrsc.org

Analysis of Optical Absorption Spectra and Spin-Orbit Coupling in Doped Fluoride Glasses

Theoretical analysis of the optical properties of Chromium(III) ions (Cr³⁺) in fluoride glasses provides significant insight into their electronic structure. The optical absorption of Cr³⁺-doped fluoride glasses has been a subject of detailed investigation. acs.org A notable feature in the lowest energy absorption band, corresponding to the ⁴A₂ → ⁴T₂ transition, is the presence of distinct interference dips. acs.org These dips arise from the spin-orbit coupling between the ⁴T₂, ²E, and ²T₁ excited states. acs.org

To analyze these spectral features, a theoretical crystal-field analysis using the Racah tensor algebraic method has been applied to Cr³⁺ ions situated in octahedral site symmetry within the fluoride glasses. acs.org This approach allows for the calculation of energy levels, which have shown a satisfactory correlation with experimental data. acs.org The fitting of the interference dips in the absorption spectra provides a method to measure the spin-orbit coupling constant for Cr³⁺ in these glass environments. The value obtained for this constant was found to be intermediate between the theoretical value calculated for a fluoride crystal and the value derived from Racah parameters. acs.org

Table 1: Spectroscopic Parameters for Cr³⁺ in Fluoride Glass

| Parameter | Description | Significance |